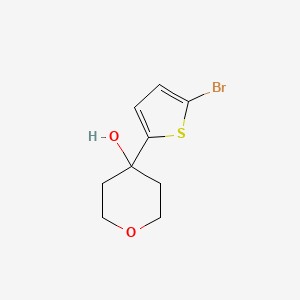
4-(5-Bromothiophen-2-yl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromothiophen-2-yl)oxan-4-ol is a chemical compound with the molecular formula C9H11BrO2S and a molecular weight of 263.16 g/mol It is characterized by the presence of a bromothiophene moiety attached to an oxan-4-ol structure
Preparation Methods
The synthesis of 4-(5-Bromothiophen-2-yl)oxan-4-ol typically involves the bromination of thiophene followed by the formation of the oxan-4-ol ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position of the thiophene ring. The subsequent formation of the oxan-4-ol ring can be achieved through cyclization reactions involving appropriate precursors and catalysts .
Chemical Reactions Analysis
4-(5-Bromothiophen-2-yl)oxan-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines, thiols).
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-(5-Bromothiophen-2-yl)oxan-4-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the oxan-4-ol ring can form hydrogen bonds with polar functional groups . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-(5-Bromothiophen-2-yl)oxan-4-ol can be compared with other similar compounds, such as:
4-(5-Chlorothiophen-2-yl)oxan-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-(5-Methylthiophen-2-yl)oxan-4-ol: Contains a methyl group instead of bromine, affecting its electronic properties and reactivity.
4-(5-Fluorothiophen-2-yl)oxan-4-ol:
Properties
Molecular Formula |
C9H11BrO2S |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)oxan-4-ol |
InChI |
InChI=1S/C9H11BrO2S/c10-8-2-1-7(13-8)9(11)3-5-12-6-4-9/h1-2,11H,3-6H2 |
InChI Key |
QCQYIXZZFCNASH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=C(S2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




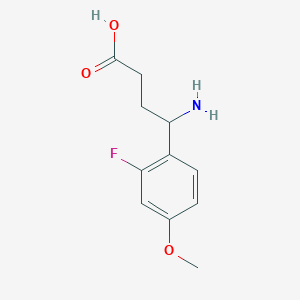
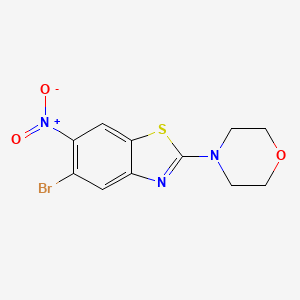
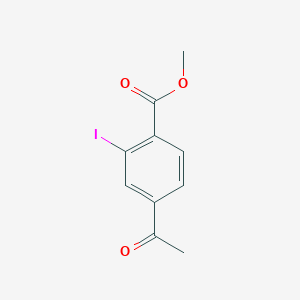
![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
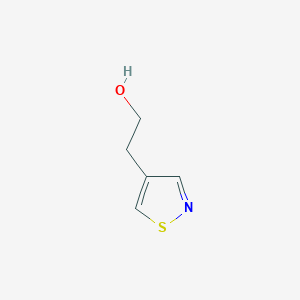
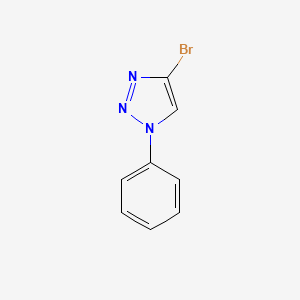
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)
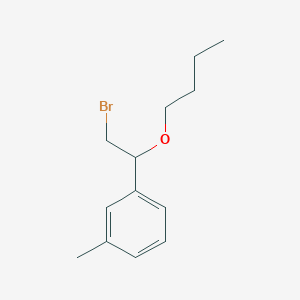
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)

![Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13554037.png)
